molecular formula C13H16O2 B2626608 2-(1-m-Tolylcyclobutyl)acetic acid CAS No. 1439899-07-6

2-(1-m-Tolylcyclobutyl)acetic acid

Cat. No. B2626608
CAS RN: 1439899-07-6
M. Wt: 204.269
InChI Key: NZKHAEAKWUFJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-m-Tolylcyclobutyl)acetic acid is a chemical compound . Its molecular formula is C13H16O2 .


Molecular Structure Analysis

The molecular structure of 2-(1-m-Tolylcyclobutyl)acetic acid consists of a cyclobutyl ring attached to a methyl group (m-tolyl) and an acetic acid group .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Base Ligand Synthesis : Amino acids have been used to synthesize Schiff base ligands with potential applications in coordination chemistry and catalysis. For example, the synthesis of a Schiff base ligand from amino acid [1-(aminomethyl)cyclohexyl]acetic acid demonstrates the utility of cyclobutyl-acetic acid derivatives in preparing compounds with significant antioxidant and enzymatic inhibition activities (Ikram et al., 2015).

Chemical Transformation and Reactivity

  • Maillard Reaction Studies : Research on the formation of acetic acid through the Maillard reaction highlights the intricate pathways of sugar degradation, where derivatives of cyclobutyl-acetic acid could play a role in understanding the formation of flavor compounds and other reaction by-products (Davidek et al., 2006).

Material Science and Coordination Chemistry

  • Crystal Structure and Fluorescence : Studies on compounds with cyclobutane rings, such as 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide, provide valuable information on their crystal structures and potential applications in materials science, particularly in fluorescence and optical materials (Yin et al., 2007).

Biotechnology and Biochemical Processes

  • Fermentation Optimization : The optimization of fermentation conditions for acetic acid production by Gluconobacter xylinus showcases the importance of biochemical processes in industrial applications, where cyclobutyl-acetic acid derivatives could find roles in optimizing production processes or as substrates in biotransformations (Pirahmadi et al., 2012).

Environmental Science and Separation Technology

  • Adsorptive Membranes and Resins : The use of adsorptive membranes and resins for the removal of acetic acid from biomass hydrolysates demonstrates the environmental applications of cyclobutyl-acetic acid derivatives in purification and separation technologies, potentially facilitating the recovery and reuse of acetic acid in industrial processes (Wickramasinghe et al., 2006).

Safety And Hazards

The safety data sheet for 2-(1-m-Tolylcyclobutyl)acetic acid indicates that it is harmful if swallowed and causes skin irritation .

properties

IUPAC Name

2-[1-(3-methylphenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-4-2-5-11(8-10)13(6-3-7-13)9-12(14)15/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHAEAKWUFJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-m-Tolylcyclobutyl)acetic acid

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